2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride
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Overview
Description
2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a benzhydryl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride typically involves a multi-step process. One efficient method starts with commercially available benzhydrylazetidin-3-ol. This compound is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide in isopropanol at approximately 70°C to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be employed to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzhydrylazetidine: This compound shares a similar azetidine ring structure but differs in its functional groups.
Benzhydrylazetidin-3-ol: This compound is a precursor in the synthesis of 2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride and shares a similar core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination enhances its solubility, stability, and potential for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(1-benzhydrylazetidin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-17(21)11-14-12-19(13-14)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,14,18H,11-13H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDAJHCZIGGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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